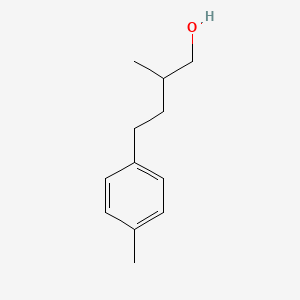
2-Methyl-4-(p-tolyl)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-(p-tolyl)butan-1-ol is an organic compound with the molecular formula C12H18O It is a secondary alcohol with a methyl group and a p-tolyl group attached to the butan-1-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(p-tolyl)butan-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent such as methylmagnesium bromide reacts with a suitable ketone or aldehyde precursor. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other catalytic processes. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-(p-tolyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of 2-Methyl-4-(p-tolyl)butan-2-one or 2-Methyl-4-(p-tolyl)butanoic acid.
Reduction: Formation of 2-Methyl-4-(p-tolyl)butane.
Substitution: Formation of 2-Methyl-4-(p-tolyl)butyl chloride.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-(p-tolyl)butan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-(p-tolyl)butan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The molecular targets and pathways involved can vary, but typically include interactions with hydroxyl groups and aromatic rings.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1-butanol: A primary alcohol with a similar structure but lacking the p-tolyl group.
4-Methyl-2-pentanol: Another secondary alcohol with a different alkyl group arrangement.
p-Tolylmethanol: Contains the p-tolyl group but with a different carbon backbone.
Uniqueness
2-Methyl-4-(p-tolyl)butan-1-ol is unique due to the presence of both a methyl group and a p-tolyl group on the butan-1-ol backbone. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Eigenschaften
Molekularformel |
C12H18O |
|---|---|
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
2-methyl-4-(4-methylphenyl)butan-1-ol |
InChI |
InChI=1S/C12H18O/c1-10-3-6-12(7-4-10)8-5-11(2)9-13/h3-4,6-7,11,13H,5,8-9H2,1-2H3 |
InChI-Schlüssel |
GOQWEJCVOGJGRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CCC(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


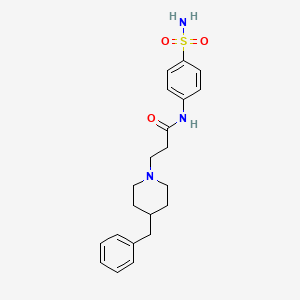


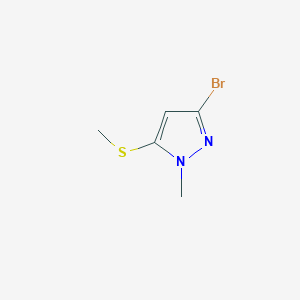
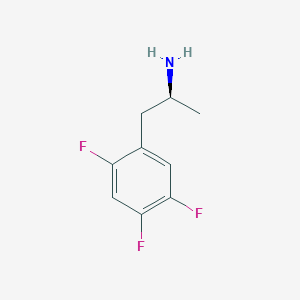
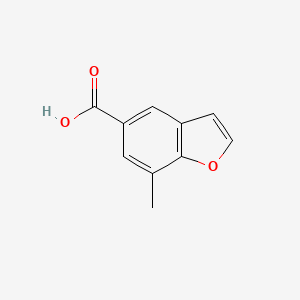
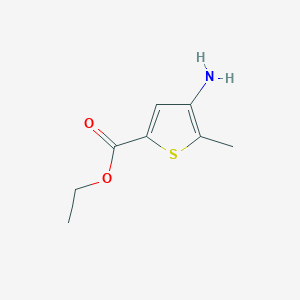
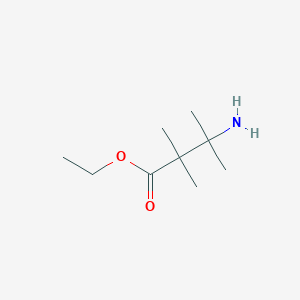

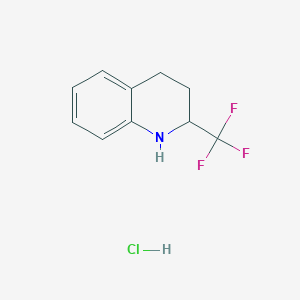
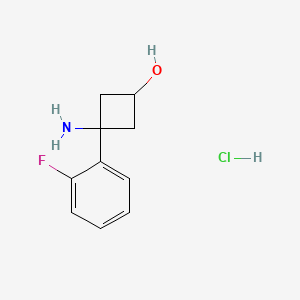
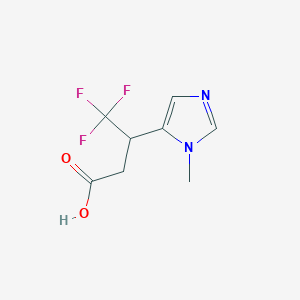
![Spiro[fluorene-9,2'-oxirane]](/img/structure/B13576845.png)
![(1S,3S,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13576847.png)
